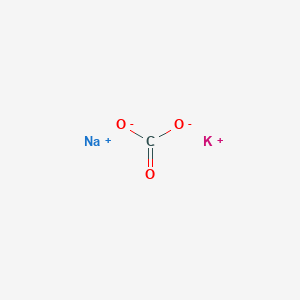
Carbonato de potasio y sodio
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to potassium sodium carbonate, especially in the context of sodium potassium niobate, involves intricate processes that are critical for the development of materials with specific electrical properties. Malič et al. (2008) explored the synthesis of sodium potassium niobate through diffusion couples, highlighting the sequential reactions at various temperatures and the formation of different phases critical to achieving desired material characteristics (Malič et al., 2008).
Molecular Structure Analysis
The molecular structure of sodium and potassium in compounds, especially when interacting with other elements like in ethylene carbonate, reveals significant insights into their solvation and dynamics. Research by Pham et al. (2017) on sodium and potassium batteries demonstrates how these ions exhibit different solvation structures and dynamical properties in ethylene carbonate, influencing their diffusion coefficients and, consequently, the performance of battery materials (Pham et al., 2017).
Chemical Reactions and Properties
In the context of chemical reactions, sodium and potassium carbonates play a vital role in various environmental and biological processes. For instance, the vaporization behavior of Na2CO3 and K2CO3 has implications for high-temperature materials and processes. Sergeev et al. (2019) provided insights into the congruent and incongruent vaporization conditions of these carbonates, which is essential for understanding their stability and behavior at different temperatures (Sergeev et al., 2019).
Physical Properties Analysis
The physical properties of potassium sodium carbonate-related compounds, such as their solvation dynamics and crystal structure, are critical for various applications. Gatehouse and Lloyd (1973) detailed the crystal structure of anhydrous potassium carbonate, providing foundational knowledge on the arrangement of carbonate ions and the positioning of potassium ions within the structure (Gatehouse & Lloyd, 1973).
Chemical Properties Analysis
Understanding the chemical properties of potassium sodium carbonate compounds is essential for their application in energy storage and other fields. For example, the design principles of sodium/potassium protection layers for metal batteries, as studied by Yang et al. (2021), illustrate the significance of controlling the dendrite formation on sodium and potassium metal anodes, highlighting the potential of Na2Te/K2Te in enhancing battery performance (Yang et al., 2021).
Aplicaciones Científicas De Investigación
Agente de secado para solventes
Debido a su naturaleza higroscópica, el carbonato de potasio y sodio es un agente de secado eficaz, particularmente para solventes que pueden contener trazas de ácidos. Es capaz de absorber humedad y eliminar impurezas ácidas, lo cual es crucial en varios procesos de síntesis orgánica .
Producción de carbón activado
El this compound se utiliza como activador químico en la producción de carbón activado. Mejora el rendimiento y el área superficial del carbón activado, haciéndolo más eficiente para adsorber grandes moléculas contaminantes, como los tintes . Esta aplicación es particularmente importante para las tecnologías de remediación ambiental y purificación de agua.
Absorción de dióxido de carbono
En ingeniería ambiental, las soluciones de this compound se utilizan para la captura de dióxido de carbono. La capacidad del compuesto para absorber CO2 lo convierte en un componente valioso en las estrategias de purificación de gases y reducción de gases de efecto invernadero .
Mecanismo De Acción
Target of Action
Potassium Sodium Carbonate, also known as mineral pearl ash, is a compound that primarily targets cellular processes in organisms. It interacts with various biological systems, influencing pH levels, electrolyte balance, and enzymatic reactions .
Mode of Action
Potassium Sodium Carbonate acts as a buffering agent, helping to maintain pH balance within biological systems. It can neutralize acids, thereby increasing the pH of the system . This buffering capacity is particularly important in maintaining homeostasis in the body, as it helps regulate the acid-base balance.
Biochemical Pathways
Potassium Sodium Carbonate affects several biochemical pathways. Potassium is involved in charge balance of inorganic and organic anions and macromolecules, control of membrane electrical potential, pH homeostasis, and the regulation of cell osmotic pressure . Sodium, on the other hand, plays a crucial role in maintaining fluid balance, nerve transmission, and muscle contraction .
Pharmacokinetics
It’s known that sodium bicarbonate, a related compound, can alter xenobiotic pharmacokinetic properties and pharmacodynamic profile .
Result of Action
The action of Potassium Sodium Carbonate at the molecular and cellular level results in a variety of effects. For instance, potassium is essential for enzyme activation, osmotic regulation, turgor generation, cell expansion, pH homeostasis, regulation of electrical membrane potentials, and electrical neutralization of the abundant negative charges within cells . Sodium, on the other hand, is a major constituent to ionic balance in the serum and a driving force for the depolarization of cardiac Purkinje fibers responsible for cardiac contraction .
Action Environment
Environmental factors can influence the action of Potassium Sodium Carbonate. For instance, the availability of potassium from soil depends on edaphic and some other factors with the capability of plants to take up potassium . Furthermore, the efficiency of mineral carbonation, either direct or indirect, is dictated by the dissolution of minerals and the precipitation of carbonates and silica .
Safety and Hazards
Potassium Sodium Carbonate causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, avoid contact with skin and eyes, do not breathe dust, and do not ingest .
Direcciones Futuras
There are ongoing researches on the potential synergy of Chlorine and Potassium, Sodium Elements in Carbonation Enhancement of CaO-Based Sorbents . Also, there are studies on the use of Sodium-ion batteries as a viable alternative to lithium-ion battery technology, as their raw materials are economical, geographically abundant (unlike lithium), and less toxic .
Propiedades
IUPAC Name |
potassium;sodium;carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.K.Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYFRFHWUBBLRR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Na+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436378 | |
| Record name | Potassium sodium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.097 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10424-09-6 | |
| Record name | Potassium sodium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010424096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium sodium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | potassium sodium carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM SODIUM CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T59FJ4J484 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B87261.png)
![Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]-](/img/structure/B87264.png)




